2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate
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Overview
Description
2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate is a complex chemical compound used in various industrial and scientific applications. This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. The presence of ethenylbenzene and methyl 3-mercaptopropanoate in the structure adds unique properties to the compound, making it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate typically involves a free radical polymerization process. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the desired molecular weight and properties of the telomer. The use of continuous reactors and advanced monitoring systems helps in maintaining the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethenylbenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial in its applications in drug delivery and material science.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate and methyl-2-methyl-propenoate
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate lies in its specific combination of monomers, which imparts distinct properties such as enhanced stability, reactivity, and compatibility with various substrates. This makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
150632-04-5 |
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Molecular Formula |
C16H22O4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;methyl 3-sulfanylpropanoate;styrene |
InChI |
InChI=1S/C8H8.C4H8O2S.C4H6O2/c1-2-8-6-4-3-5-7-8;1-6-4(5)2-3-7;1-3(2)4(5)6/h2-7H,1H2;7H,2-3H2,1H3;1H2,2H3,(H,5,6) |
InChI Key |
JWNKGDVVDGGXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.COC(=O)CCS.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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